

First-Principles Validation of Cr2NiO4 Magnetic Ground State: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the magnetic ground state of **chromium nickel oxide (Cr2NiO4)**, also known as nickel chromite (NiCr2O4), validated through first-principles theoretical calculations and experimental data. The complex magnetic nature of this spinel material, arising from the interplay of different magnetic ions and their geometric arrangement, makes it a subject of significant research interest. Understanding its magnetic ground state is crucial for its potential applications in various technological fields.

Unraveling the Magnetic Complexity of NiCr2O4

Nickel chromite (NiCr2O4) crystallizes in a normal spinel structure where Ni²⁺ ions occupy the tetrahedral (A) sites and Cr³⁺ ions occupy the octahedral (B) sites. The magnetic interactions between these ions lead to a complex magnetic ordering. Experimental studies, primarily using neutron diffraction, have revealed a multi-stage magnetic transition. At higher temperatures, NiCr2O4 is paramagnetic. Upon cooling, it first enters a ferrimagnetic (FiM) state, followed by the emergence of a transverse antiferromagnetic (AFM) component at a lower temperature, resulting in a canted magnetic structure.[1]

First-principles calculations, particularly those employing density functional theory (DFT) with a Hubbard U correction (DFT+U) to account for strong electron correlations, have been instrumental in theoretically validating this experimental picture. These computational studies determine the most stable magnetic configuration by calculating and comparing the energies of



various possible magnetic orderings, such as ferromagnetic (FM), antiferromagnetic (AFM), and ferrimagnetic (FiM).

Comparison of Theoretical and Experimental Data

The following table summarizes the key quantitative data from a systematic first-principles study on the ACr2O4 (A = Mn, Fe, Co, Ni) series and experimental findings for NiCr2O4. The theoretical calculations of magnetic exchange parameters provide insight into the nature and strength of the magnetic interactions, which ultimately determine the ground state.

| Parameter | Theoretical (First- Principles) | Experimental |
|---|--|--|
| Magnetic Ground State | Predicted to be a complex non-collinear ferrimagnetic structure based on calculated exchange interactions. | Confirmed as a ferrimagnetic ordering with a superimposed transverse antiferromagnetic component at low temperatures.[1] |
| Magnetic Transition Temperature (Ferrimagnetic) | Calculated Tc ~ 85 K | ~65 - 74 K[1] |
| Magnetic Transition Temperature (Antiferromagnetic component) | - | ~31 K[1] |
| Calculated Magnetic Exchange Parameters (meV) | JNi-Cr: -1.36, JCr-Cr: -2.45, JNi-Ni: 0.27 | - |
| Lattice Parameter (Å) | a = 8.313 | a = 8.316 |

Note: The theoretical data is sourced from the DFT+U study by Das and Ghosh (2015), which provides a systematic analysis of the ACr2O4 spinel series.[2]

Experimental and Computational Methodologies

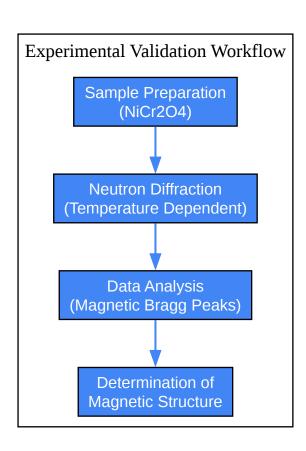
A robust understanding of the magnetic ground state of NiCr2O4 is achieved by combining experimental verification with theoretical predictions.

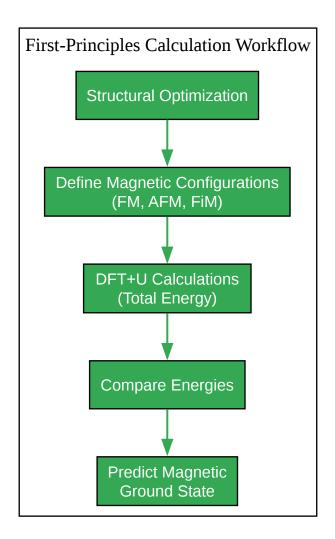


Experimental Protocol: Neutron Diffraction

Neutron diffraction is a powerful technique for determining the magnetic structure of crystalline materials.[3] The experimental workflow typically involves:

- Sample Preparation: A polycrystalline or single-crystal sample of NiCr2O4 is synthesized and characterized for phase purity.
- Neutron Beam Exposure: The sample is placed in a neutron beam, and the diffraction pattern is collected at various temperatures.
- Data Analysis: The positions and intensities of the magnetic Bragg peaks in the diffraction
 pattern are analyzed to determine the arrangement of magnetic moments in the crystal
 lattice. This allows for the identification of the magnetic ordering (e.g., ferrimagnetic,
 antiferromagnetic) and the direction of the magnetic moments.







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- To cite this document: BenchChem. [First-Principles Validation of Cr2NiO4 Magnetic Ground State: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b088943#first-principles-study-to-validate-cr2nio4-magnetic-ground-state]

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